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Fasnall (benzenesulfonate)

Cat. No.: B1164525
M. Wt: 496.6
InChI Key: KLKWHGQIUKBXKT-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Interest in Benzenesulfonate (B1194179) Compounds

Benzenesulfonate compounds, characterized by a benzene (B151609) ring attached to a sulfonic acid group, have been a subject of scientific interest since at least the 1880s. acs.org The simplest aromatic sulfonic acid, benzenesulfonic acid, was first synthesized in 1916. acs.org Historically, academic and industrial interest in this class of compounds has been diverse. They have been extensively studied for their properties as surfactants in applications such as enhanced oil recovery and in the formulation of drilling fluids, where the benzenesulfonic acid group can improve thermal stability. ca.govtaylorandfrancis.com

In environmental science, research has focused on the biodegradation of alkylbenzene sulfonates, a key component of detergents. who.intsemanticscholar.org Further academic inquiry has explored their use in modifying materials like chitosan (B1678972) to enhance the adsorption of dyes and in synthesizing derivatives as potential inhibitors for enzymes like human neutrophil elastase (hNE). taylorandfrancis.comresearchgate.net This broad history in materials science, environmental chemistry, and medicinal chemistry provided the foundational knowledge for the development and investigation of more complex benzenesulfonate derivatives.

Scope and Significance of Fasnall (benzenesulfonate) Research in Contemporary Chemistry

Fasnall, a benzenesulfonate salt of 5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, emerged in contemporary chemical biology as a targeted inhibitor of a key metabolic enzyme. caymanchem.com Initially, Fasnall was identified as a selective inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many types of cancer cells. caymanchem.comnih.gov The significance of this finding was substantial, as FASN is considered a promising therapeutic target in oncology. nih.govresearchgate.net

Initial research demonstrated that Fasnall could inhibit FASN with an IC₅₀ value of 3.71 μM for the human recombinant enzyme and block the incorporation of acetate (B1210297) into lipids in cancer cells. caymanchem.comnih.gov These findings positioned Fasnall as a tool for studying the role of FASN and a potential anti-neoplastic agent, showing activity against various breast cancer cell lines and reducing tumor volume in mouse models. caymanchem.comnih.gov

However, a pivotal 2024 study significantly altered the understanding of Fasnall's mechanism. This research established that Fasnall is a respiratory Complex I inhibitor. nih.govresearchgate.net Its activity mimics FASN inhibition because blocking Complex I leads to an accumulation of NADH, which in turn causes a depletion of metabolites in the tricarboxylic acid (TCA) cycle, including those required for fatty acid synthesis. nih.govresearchgate.net This reclassification is highly significant, as it repositions Fasnall as a probe for studying mitochondrial respiration and as a potential therapeutic agent for cancers dependent on oxidative phosphorylation. researchgate.net

Table 1: Reported Inhibitory Concentrations (IC₅₀) for Fasnall

Target/Process Cell Line/System IC₅₀ Value Reference
Fatty Acid Synthase (FASN) Purified Human Enzyme 3.71 μM caymanchem.comnih.govmedchemexpress.com
Acetate Incorporation into Lipids HepG2 Cells 147 nM nih.gov
Glucose Incorporation into Lipids HepG2 Cells 213 nM nih.gov
Tritiated Acetate Incorporation BT474 Cells 5.84 μM caymanchem.com

Overview of Research Paradigms Applied to Fasnall (benzenesulfonate)

The investigation of Fasnall (benzenesulfonate) has been conducted primarily within a positivist research paradigm . This paradigm assumes the existence of a single, measurable reality and employs quantitative methods to test empirical hypotheses. researcher.life Researchers operating within this framework seek to identify causal relationships, such as how a compound affects a biological system. researchgate.net This approach is dominant in the physical and biomedical sciences where Fasnall is studied. researcher.life

The methodologies employed in Fasnall research are hallmarks of the positivist paradigm and include:

Biochemical Assays: Quantitative measurements of enzyme inhibition, such as determining the IC₅₀ value of Fasnall against purified FASN, are fundamental. nih.gov More recent studies use high-resolution respirometry to measure the oxygen consumption rate in isolated mitochondria to quantify its effect on Complex I. nih.gov

Cell-Based Quantitative Analysis: Researchers use techniques like proliferation assays to count cell numbers after treatment, apoptosis assays to quantify programmed cell death, and metabolic profiling to measure changes in intracellular metabolite concentrations. nih.govnih.govmedchemexpress.com For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to confirm the presence of Fasnall in cells and to quantify the resulting dose-dependent depletion of succinate, malonyl-CoA, and acetyl-CoA. nih.gov

In Vivo Experimentation: The use of animal models, such as mouse models of breast cancer, allows for the quantitative measurement of outcomes like tumor volume and survival rates under controlled conditions. caymanchem.comnih.gov This reflects a deterministic philosophy where the compound is the cause that influences an effect (tumor growth). researchgate.net

Computational Modeling: While not extensively reported for Fasnall itself, the broader field of benzenesulfonate inhibitors uses computational experiments, such as superimposing compounds onto the active sites of enzymes, to understand binding modes and guide drug design, a methodology consistent with a positivist approach. researchgate.net

Current Gaps and Future Directions in Fasnall (benzenesulfonate) Scholarly Inquiry

The recent re-identification of Fasnall as a Complex I inhibitor has created a significant shift in its research landscape, highlighting both resolved questions and new avenues for exploration. nih.govresearchgate.net

Current Gaps:

Reconciliation of Past and Present Findings: A major gap to be addressed is the re-evaluation of previous research that was interpreted solely through the lens of FASN inhibition. The anti-tumor effects observed may have been partially or wholly due to the inhibition of mitochondrial respiration rather than the direct blockage of fatty acid synthesis.

Mechanism of Selective Toxicity: While Fasnall impairs tumor growth in oxidative phosphorylation-dependent models, the precise molecular factors that differentiate its effects on cancer cells versus non-cancerous cells require deeper investigation. researchgate.net

Understanding Differential Side-Effect Profile: A notable finding is that Fasnall administration in mice did not produce the neurological side effects reported for other Complex I inhibitors. researchgate.net The reason for this difference is a significant knowledge gap.

Future Directions:

Exploitation as a Complex I Inhibitor: Future research will likely focus on the therapeutic potential of Fasnall as a Complex I inhibitor, particularly for cancers that are resistant to other therapies but dependent on oxidative phosphorylation. researchgate.net

Validation of Small Molecule Probes: The case of Fasnall underscores a broader need within chemical biology for the rigorous validation of small molecule inhibitors to ensure their reported mechanism of action is accurate. researchgate.net This will likely spur the development of more comprehensive validation workflows.

Investigation Beyond Oncology: Given its mechanism, Fasnall could be investigated as a chemical probe or therapeutic lead in other diseases where mitochondrial dysfunction plays a role.

Structure-Activity Relationship Studies: Further synthetic chemistry efforts could be directed at modifying the Fasnall structure to optimize its potency and selectivity as a Complex I inhibitor and to understand the structural basis for its favorable side-effect profile.

Properties

Molecular Formula

C19H22N4S · C6H6O3S

Molecular Weight

496.6

InChI

InChI=1S/C19H22N4S.C6H6O3S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15;7-10(8,9)6-4-2-1-3-5-6/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22);1-5H,(H,7,8,9)

InChI Key

KLKWHGQIUKBXKT-UHFFFAOYSA-N

SMILES

CC1=C(C)SC2=NC=NC(NC3CCN(CC4=CC=CC=C4)C3)=C21.OS(C5=CC=CC=C5)(=O)=O

Synonyms

5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, monobenzenesulfonate

Origin of Product

United States

Synthetic Strategies and Methodologies for Fasnall Benzenesulfonate

Retrosynthetic Analysis of Fasnall (benzenesulfonate)

A retrosynthetic analysis of Fasnall (benzenesulfonate) (I) begins with the disconnection of the ionic bond between the benzenesulfonate (B1194179) anion and the protonated amine, yielding benzenesulfonic acid (II) and the free base of Fasnall (III). The primary synthetic challenge lies in the construction of the complex free base.

The key disconnection in the Fasnall free base (III) is the C-N bond linking the pyrrolidine (B122466) moiety to the pyrimidine (B1678525) ring. This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction. This leads to the key precursors: 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (IV) and (R)-1-benzylpyrrolidin-3-amine (V).

The thieno[2,3-d]pyrimidine (B153573) core (IV) can be further simplified. The pyrimidine ring is retrosynthetically disconnected to reveal a 2-amino-3-cyanothiophene derivative (VI), a common intermediate in the synthesis of such fused systems. This intermediate can be constructed from simple starting materials via the Gewald aminothiophene synthesis, which involves the condensation of a ketone (2-butanone), a cyano-activated methylene (B1212753) compound (malononitrile), and elemental sulfur. scielo.br

This analysis provides a strategic roadmap for the synthesis of Fasnall, highlighting the key bond formations and requisite precursors.

Classical Synthetic Routes to Fasnall (benzenesulfonate) and its Precursors

The classical synthesis of Fasnall follows the logic of the retrosynthetic analysis, involving the stepwise construction of the heterocyclic core, followed by the crucial coupling reaction and salt formation.

The synthesis of the thieno[2,3-d]pyrimidine core often begins with the Gewald reaction, a multicomponent condensation that efficiently produces a 2-aminothiophene intermediate. scielo.br For Fasnall, this would involve the reaction of butan-2-one with malononitrile and elemental sulfur in the presence of a base like morpholine or triethylamine. nih.gov

The resulting 2-amino-4,5-dimethylthiophene-3-carbonitrile can then be cyclized to form the pyrimidine ring. A common method is to react the aminothiophene with formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the remaining atoms of the pyrimidine ring, yielding the thieno[2,3-d]pyrimidin-4-amine. nih.govmdpi.com Subsequent conversion of the 4-amino group to a 4-oxo group via hydrolysis, followed by chlorination with a reagent like phosphorus oxychloride (POCl3), affords the key electrophile, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. scielo.bramericanpharmaceuticalreview.com

The final step in the synthesis of the Fasnall free base is the nucleophilic aromatic substitution reaction between the 4-chlorothieno[2,3-d]pyrimidine and 1-benzylpyrrolidin-3-amine. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. scielo.br This one-step coupling of the chloropyrimidine and the amine is an efficient method for the formation of the final carbon-nitrogen bond. nih.gov

The concluding step is the formation of the benzenesulfonate salt. This is typically achieved by reacting the purified Fasnall free base with an equimolar amount of benzenesulfonic acid in a suitable solvent, such as methanol or ethanol. acs.org The salt then crystallizes out of the solution, often with improved stability and handling properties compared to the free base.

While Fasnall is a benzenesulfonate salt, the synthesis of benzenesulfonate esters is a related and important class of reactions in organic chemistry. Benzenesulfonate esters, often called besylates, are powerful alkylating agents and are sometimes used as prodrugs or intermediates. researchgate.net They are typically prepared through the reaction of a sulfonyl chloride with an alcohol in the presence of a base. nih.gov

The most common method involves reacting benzenesulfonyl chloride with an alcohol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed.

Alternatively, sulfonic acids can be directly reacted with alcohols to form esters, although this is often a less favorable equilibrium. researchgate.net Theoretical studies on the esterification of benzenesulfonic acid with methanol have explored various mechanistic pathways, including SN1 and SN2 routes, with the SN1 pathway proceeding through a sulfonylium cation intermediate. researchgate.net

Reactants Reagent/Catalyst Product Reaction Type
Benzenesulfonyl chloride, AlcoholPyridine or TriethylamineBenzenesulfonate EsterNucleophilic Acyl Substitution
Benzenesulfonic acid, AlcoholAcid catalyst (e.g., Nafion-H)Benzenesulfonate EsterFischer-Speier Esterification
Sodium benzenesulfonate, Alkyl halidePhase Transfer CatalystBenzenesulfonate EsterWilliamson Ether-like Synthesis

This table outlines common reactions for the synthesis of benzenesulfonate esters.

The synthesis of the benzenesulfonate moiety itself originates from benzene (B151609) through electrophilic aromatic substitution. The direct sulfonation of benzene is a cornerstone reaction in industrial organic chemistry. google.com This is typically achieved by reacting benzene with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO3) in sulfuric acid. google.comorgsyn.org The electrophile in this reaction is SO3 or its protonated form, +SO3H. orgsyn.org

The sulfonation reaction is reversible. Heating benzenesulfonic acid in the presence of dilute aqueous acid can reverse the reaction, regenerating benzene. orgsyn.org This reversibility is sometimes exploited in synthesis to use the sulfonic acid group as a temporary blocking group to direct other electrophiles to specific positions on an aromatic ring. orgsyn.org

Derivatives of benzenesulfonic acid are numerous. The sulfonic acid group can be converted into a sulfonyl chloride using reagents like phosphorus pentachloride or thionyl chloride. google.comnih.gov Benzenesulfonyl chloride is a versatile intermediate that can be used to prepare sulfonamides (by reaction with amines) and sulfonate esters (by reaction with alcohols). google.com

Starting Material Reagent(s) Product Reaction Name/Type
BenzeneFuming Sulfuric Acid (H2SO4/SO3)Benzenesulfonic AcidElectrophilic Aromatic Sulfonation
Benzenesulfonic AcidPhosphorus Pentachloride (PCl5)Benzenesulfonyl ChlorideChlorination
Benzenesulfonyl ChlorideAmmonia/AmineBenzenesulfonamide (B165840)Nucleophilic Acyl Substitution
Benzenesulfonyl ChlorideAlcoholBenzenesulfonate EsterNucleophilic Acyl Substitution

This table summarizes key reactions for the synthesis and derivatization of benzenesulfonic acid.

Modern and Green Chemistry Approaches in Fasnall (benzenesulfonate) Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles of "green chemistry" can be applied to the synthesis of Fasnall.

While the formation of the benzenesulfonate salt of Fasnall is a straightforward acid-base reaction, the synthesis of its precursors can benefit from catalytic methods. For instance, the Gewald reaction, used to create the initial thiophene (B33073) ring, can be performed under catalytic conditions. elchemy.com

In the context of benzenesulfonate ester formation, which shares chemical principles with sulfonate chemistry, various catalysts have been developed to improve efficiency and reduce waste. Benzenesulfonic acid itself can act as an effective and greener catalyst for reactions like esterification, offering a less corrosive alternative to sulfuric acid. tandfonline.com The use of solid acid catalysts, which can be easily recovered and reused, also aligns with the principles of green chemistry.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. uc.ptresearchgate.net The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be run at higher temperatures and pressures safely. nih.gov

The synthesis of Fasnall is well-suited for adaptation to a flow process. Key steps that could be translated to a continuous flow setup include:

Gewald Reaction: The initial multicomponent reaction to form the thiophene ring could be performed in a flow reactor, allowing for precise control over reaction time and temperature.

Chlorination: The use of hazardous reagents like POCl3 can be made safer in a flow system, where only small amounts of the reagent are present at any given time.

Nucleophilic Aromatic Substitution: The final coupling of 4-chlorothieno[2,3-d]pyrimidine with 1-benzylpyrrolidin-3-amine can be efficiently performed in a heated flow coil, potentially reducing reaction times and improving yields. mtak.hu

Salt Formation and Crystallization: Continuous crystallization methods can be integrated downstream of the synthesis to isolate the final Fasnall (benzenesulfonate) product with high purity.

By "telescoping" these steps, where the output of one reactor flows directly into the next, it is possible to create a continuous manufacturing process for Fasnall, minimizing manual handling and the isolation of intermediates. This approach is particularly advantageous for the synthesis of active pharmaceutical ingredients, offering improved consistency and quality control.

Solvent-Free and Sustainable Methodologies

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of benzenesulfonate esters and related compounds, several solvent-free and sustainable approaches have been explored. These methodologies aim to reduce waste, minimize the use of hazardous organic solvents, and improve energy efficiency.

One prominent green chemistry approach involves performing reactions in aqueous media. A facile and environmentally friendly synthesis of sulfonamides, which share synthetic precursors with sulfonate esters, has been demonstrated in water. This method utilizes equimolar amounts of amino compounds and arylsulfonyl chlorides, eliminating the need for organic bases. rsc.org Similarly, a green synthesis for propargyl benzenesulfonate has been developed using water as the reaction medium with an inorganic base as an acid scavenger, resulting in a high-purity product under mild conditions. google.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, represents another solvent-free alternative. Aryl glycosides, for example, have been synthesized in excellent yields from glycosyl halides using a planetary ball mill, a process that also eliminates the need for a phase-transfer catalyst. researchgate.net Such solvent-free methods have been successfully applied to the synthesis of various medicinally relevant compounds. researchgate.net

The following table summarizes various sustainable methodologies applicable to the synthesis of sulfonate esters.

MethodologyDescriptionAdvantagesPotential Applicability to Fasnall (benzenesulfonate)
Aqueous Synthesis Utilizes water as the solvent, often with a base to neutralize the acid byproduct.Environmentally benign, reduced use of volatile organic compounds (VOCs), simplified workup.The final salt formation step could potentially be performed in an aqueous medium.
Solvent-Free Reactions Reactions are conducted in the absence of a solvent, often with the reactants in a solid or molten state.Eliminates solvent waste, can lead to higher reaction rates and yields.The initial coupling of the chloropyrimidine and amine precursors could be explored under solvent-free conditions.
Mechanochemistry Uses mechanical energy (e.g., ball milling) to drive reactions between solid reactants.Solvent-free, can enable reactions that are difficult in solution, energy-efficient.Could be investigated for the synthesis of the Fasnall core structure.

Optimization of Reaction Conditions and Yields in Fasnall (benzenesulfonate) Production

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the production of benzenesulfonates, key parameters that are typically optimized include temperature, reaction time, solvent, and the nature and stoichiometry of reactants and catalysts.

In the synthesis of heavy alkyl benzene sulfonate (HABS), for instance, a study investigated the effects of high gravity level, liquid flow rate, SO3 concentration and dosage, reaction temperature, and reaction time to achieve a high HABS content of approximately 88%. researchgate.net Another approach to enhance the yield of linear alkylbenzene sulfonic acid (ABSA) involves modifying the reactor design and dehydrogenation scheme. researchgate.net

For solvent-free amidation reactions, which are analogous to the amine coupling step in Fasnall synthesis, temperature has been shown to be a critical factor. Increasing the temperature in the absence of a base and catalyst can significantly increase the product yield. researchgate.net

The use of factorial design experiments is a systematic approach to optimize multiple reaction parameters simultaneously. This method has been successfully applied to the solvent-free synthesis of aroma esters, leading to a significant increase in isolated yield. rsc.org Bayesian optimization is another powerful tool that can outperform human decision-making in efficiently identifying optimal reaction conditions. semanticscholar.org

The table below illustrates the effect of various parameters on the yield of a representative sulfonation reaction.

ParameterVariationEffect on YieldReference
Temperature Increased from 100°C to 150°CIncreased from 3% to 32% (solvent- and catalyst-free) researchgate.net
Catalyst Addition of Iron(III) chlorideSignificant increase in yield for amidation researchgate.net
Solvent Solvent-free vs. TolueneYield decreased from 98% to 90% in the absence of solvent researchgate.net
Reactant Ratio Varying SO3 dosageDirectly impacts the content of the final product researchgate.net

Stereoselective Synthesis and Chiral Resolution of Fasnall (benzenesulfonate) Analogues

Fasnall possesses a chiral center at the 3-position of the pyrrolidine ring. The synthesis and biological evaluation of the individual enantiomers of Fasnall have been reported, indicating that stereochemistry is an important aspect of its activity. nih.gov The two enantiomers, HS-79 and HS-80, were both found to inhibit the incorporation of tritiated acetate (B1210297) into lipids. nih.gov

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org A common method for resolving chiral amines and acids is through the formation of diastereomeric salts. libretexts.orgpharmtech.com This involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. wikipedia.orglibretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

Commonly used chiral resolving agents for bases include (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org For the resolution of novel axially chiral sulfonic acids, diastereomeric salt formation has been shown to be a practical and efficient method. acs.org

The following table lists common chiral resolving agents and their applications.

Chiral Resolving AgentClass of Compound ResolvedPrinciple of Separation
(+)-Tartaric AcidRacemic basesFormation of diastereomeric salts with different solubilities
(-)-Mandelic AcidRacemic basesFormation of diastereomeric salts with different solubilities
(+)-Camphor-10-sulfonic acidRacemic basesFormation of diastereomeric salts with different solubilities
BrucineRacemic acidsFormation of diastereomeric salts with different solubilities

Isolation and Purification Techniques for Synthetic Fasnall (benzenesulfonate)

The isolation and purification of the final product are critical steps in any synthetic process to ensure high purity. For benzenesulfonate compounds, a variety of techniques can be employed.

A common initial workup for reactions producing benzenesulfonyl chloride, a precursor to benzenesulfonates, involves quenching the reaction mixture with ice water. The product, being denser, separates and can be washed and then purified by distillation under reduced pressure. orgsyn.org

Chromatographic methods are widely used for the purification of benzenesulfonates. Preparative liquid chromatography has been used to isolate and purify atracurium besylate, a complex benzenesulfonate salt. google.com For industrial-scale purification, column chromatography using silica gel or macroporous absorbent resins can be effective. google.com The use of macroporous resins allows for efficient separation of isomers and removal of residual reactants through gradient elution. google.com

Crystallization and recrystallization are powerful purification techniques for solid compounds. pharmtech.com The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures. pharmtech.com The choice of solvent is critical for successful recrystallization. For Fasnall (benzenesulfonate), which is a crystalline solid, recrystallization from a suitable solvent system would be an effective final purification step. Fasnall (benzenesulfonate) is soluble in organic solvents like DMSO and dimethylformamide. caymanchem.com

The table below outlines common purification techniques applicable to Fasnall (benzenesulfonate).

TechniqueDescriptionApplication
Extraction Separating compounds based on their differential solubilities in two immiscible liquid phases.Initial workup to remove water-soluble byproducts and impurities.
Distillation Purifying liquids based on differences in boiling points.Purification of liquid precursors like benzenesulfonyl chloride. orgsyn.org
Column Chromatography Separating components of a mixture based on their differential adsorption onto a stationary phase.Purification of the crude product and separation of isomers. google.com
Recrystallization Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Final purification step to obtain high-purity crystalline Fasnall (benzenesulfonate).

Advanced Structural Elucidation and Conformational Analysis of Fasnall Benzenesulfonate

Single-Crystal X-ray Diffraction Studies of Fasnall (benzenesulfonate)

Crystallographic Parameters and Unit Cell Analysis

Specific crystallographic data for Fasnall (benzenesulfonate), such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z), have not been reported in published literature or deposited in crystallographic databases like the Cambridge Structural Database (CSD). Consequently, a data table of these essential parameters cannot be generated at this time.

Intermolecular Interactions and Crystal Packing in Fasnall (benzenesulfonate) Lattices

Without single-crystal X-ray diffraction data, a definitive analysis of the intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces that govern the crystal packing of Fasnall (benzenesulfonate), is not possible. A detailed description and visualization of these interactions remain speculative in the absence of experimental structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Features

NMR spectroscopy is a powerful tool for elucidating the chemical structure and connectivity of atoms within a molecule in solution and in the solid state. While basic 1D NMR is used for routine characterization, advanced 2D and solid-state NMR techniques provide deeper insights into complex structural features.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Publicly accessible experimental data from 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for Fasnall (benzenesulfonate) are not available. These experiments are essential for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and establishing through-bond correlations, which are critical for confirming the molecular structure and determining stereochemistry. The absence of these spectra precludes the creation of a detailed NMR signal assignment table.

Solid-State NMR Applications in Fasnall (benzenesulfonate) Analysis

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid form. It is particularly useful for studying polymorphism and for characterizing materials that are not amenable to single-crystal X-ray diffraction. There are no published studies detailing the application of solid-state NMR for the analysis of Fasnall (benzenesulfonate).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can provide information about molecular conformation and intermolecular interactions.

Detailed experimental FTIR and Raman spectra for Fasnall (benzenesulfonate), along with the corresponding peak assignments and interpretations, are not available in the scientific literature. Therefore, a data table of characteristic vibrational frequencies and their corresponding assignments for the distinct functional groups within Fasnall (benzenesulfonate) cannot be compiled.

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathways and Isomeric Distinctions

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the structural elucidation of Fasnall [N-(1-Benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine] and its benzenesulfonate (B1194179) salt. These techniques provide precise mass measurements and detailed fragmentation patterns, which serve as a "molecular fingerprint" for unambiguous identification and differentiation from isomers.

In studies validating the chemical structure of Fasnall, a collision-induced dissociation (CID) profile was recorded to establish a molecular fingerprint for the compound. While the specific proprietary fragmentation data is not publicly detailed, a theoretical fragmentation pathway can be postulated based on the known fragmentation patterns of its core moieties: the thieno[2,3-d]pyrimidine (B153573) core, the N-(1-benzylpyrrolidin-3-yl) side chain, and the benzenesulfonate counter-ion.

Proposed Fragmentation of the Fasnall Cation: The Fasnall cation has a molecular weight of approximately 338.16 g/mol (C19H22N4S). Under CID conditions, fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways for the Fasnall cation likely include:

Cleavage of the Benzyl (B1604629) Group: A primary fragmentation event would be the loss of the benzyl group (C7H7•), leading to a prominent fragment ion at m/z 91. The remaining structure would produce a corresponding fragment ion.

Pyrrolidine (B122466) Ring Opening: The pyrrolidine ring can undergo fragmentation, leading to a series of characteristic neutral losses.

Thienopyrimidine Core Fragmentation: The fused heterocyclic system of thieno[2,3-d]pyrimidine is relatively stable, but can fragment under higher collision energies. Studies on similar thienopyrimidine derivatives show characteristic cleavages of the pyrimidine (B1678525) or thiophene (B33073) ring. researchgate.netsapub.orgmdpi.com

Fragmentation of the Benzenesulfonate Anion: The benzenesulfonate anion (C6H5SO3-) has a molecular weight of approximately 157.00 g/mol . Its fragmentation in negative ion mode is well-characterized. The most typical fragmentation pathway involves the neutral loss of sulfur dioxide (SO2, 64 Da), resulting in the formation of a phenolate (B1203915) anion at m/z 93. aaqr.org This is a highly characteristic fragmentation for benzenesulfonate salts.

The following interactive table summarizes the theoretically proposed major fragment ions for Fasnall (benzenesulfonate) based on the fragmentation of its constituent parts.

Precursor IonProposed Fragment Ionm/z (Theoretical)Fragmentation Pathway
Fasnall Cation [M]+[C7H7]+91.05Loss of the benzyl group
Fasnall Cation [M]+[M - C7H7]+247.11Loss of the benzyl group from the parent ion
Benzenesulfonate Anion [A]-[C6H5O]-93.03Neutral loss of SO2

This table is based on theoretical fragmentation patterns of analogous structures and general principles of mass spectrometry.

Distinguishing Fasnall from its positional isomers via mass spectrometry would rely on subtle but significant differences in the relative abundances of shared fragment ions. The specific substitution pattern on the thieno[2,3-d]pyrimidine core and the pyrrolidine ring in Fasnall dictates the stability of the resulting fragment ions, leading to a unique fragmentation pattern that can be used for isomeric distinction.

Circular Dichroism and Optical Rotatory Dispersion

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. Fasnall is a chiral compound, existing as two distinct enantiomers. These techniques are therefore highly applicable for its conformational analysis and for determining the enantiomeric purity of a sample.

While specific CD and ORD studies dedicated solely to Fasnall are not widely available in public literature, the principles of these techniques and data from analogous chiral thieno[2,3-d]pyrimidine derivatives confirm their utility. For instance, studies on other chiral thieno[2,3-d]pyrimidine compounds have utilized optical rotation to confirm the identity of enantiomers. nih.gov

Principles and Application to Fasnall:

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of Fasnall will produce a CD spectrum that is a mirror image of the other. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent. The shape and sign of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of atoms and chromophores in the molecule, providing invaluable information about its absolute configuration and solution-state conformation.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers of Fasnall will rotate plane-polarized light in equal but opposite directions. An ORD curve provides information about the stereochemistry of the molecule and can be used to identify the positions of electronic transitions.

The expected chiroptical properties of Fasnall enantiomers are summarized in the table below.

TechniqueProperty MeasuredExpected Result for Fasnall EnantiomersApplication
Circular Dichroism (CD) Differential absorption of circularly polarized lightMirror-image spectra with Cotton effects of opposite signsDetermination of absolute configuration, conformational analysis, enantiomeric purity assessment
Optical Rotatory Dispersion (ORD) Rotation of plane-polarized light vs. wavelengthEqual and opposite rotation at all wavelengthsConfirmation of enantiomeric identity, quantitative analysis of enantiomeric excess

The application of computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD and ORD spectra of the Fasnall enantiomers. By comparing the experimentally measured spectra with the computationally predicted spectra for the (R) and (S) configurations, the absolute configuration of a synthesized batch can be unequivocally determined. wikipedia.org

Electron Microscopy and Surface Analysis Techniques for Fasnall (benzenesulfonate) Formulations

The characterization of the solid-state properties of a pharmaceutical formulation is crucial for its development and performance. Electron microscopy and surface analysis techniques provide high-resolution morphological and chemical information about the drug substance and its formulation. Although specific studies on Fasnall (benzenesulfonate) formulations are not publicly documented, the application of these techniques can be discussed in the context of pharmaceutical analysis.

Scanning Electron Microscopy (SEM): SEM is a powerful technique for visualizing the surface morphology of a sample at the micro- and nanoscale. thermofisher.com For a formulation of Fasnall (benzenesulfonate), SEM would be used to:

Characterize Particle Size and Shape: Determine the size distribution and morphology (e.g., crystalline, amorphous) of the raw Fasnall (benzenesulfonate) powder.

Analyze Formulation Homogeneity: In a tablet or capsule formulation, SEM can be used to assess the distribution of the active pharmaceutical ingredient (API) within the excipient matrix.

Investigate Dissolution Behavior: SEM can be used to observe changes in the surface morphology of a tablet during dissolution studies.

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of a surface with atomic or near-atomic resolution. azom.comafmworkshop.com In the context of a Fasnall (benzenesulfonate) formulation, AFM could be used to:

Map Surface Properties: AFM can map not only the topography but also properties like adhesion and elasticity at the nanoscale, which can help in understanding powder flow and compaction behavior.

Study Drug-Excipient Interactions: By analyzing the phase images in tapping-mode AFM, regions of different materials can be distinguished, providing insights into the miscibility and potential interactions between Fasnall (benzenesulfonate) and the excipients in a formulation. nih.gov

Monitor Crystallization and Amorphous Stability: AFM is highly sensitive to changes in the surface structure and can be used to monitor the early stages of crystallization in an amorphous solid dispersion of Fasnall.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on single-crystal X-ray diffraction data. nih.govnih.gov For Fasnall (benzenesulfonate), this analysis would provide:

Visualization of Intermolecular Contacts: A 3D Hirshfeld surface is mapped with colors to indicate different types of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces) and their relative strengths.

Quantitative Analysis of Interactions: 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions present in the crystal structure of Fasnall (benzenesulfonate), helping to understand its crystal packing and stability. researchgate.net

The table below outlines the potential applications of these techniques for Fasnall (benzenesulfonate) formulations.

TechniqueInformation ProvidedRelevance to Fasnall (benzenesulfonate) Formulation
Scanning Electron Microscopy (SEM) High-resolution images of surface morphology, particle size, and shape.Quality control of raw material, analysis of formulation homogeneity, investigation of physical stability.
Atomic Force Microscopy (AFM) 3D topography, surface roughness, mapping of mechanical and adhesive properties.Understanding powder properties, assessing drug-excipient miscibility, stability studies of amorphous forms.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions in the crystal lattice.Understanding crystal packing, predicting polymorphism, rationalizing physicochemical properties like solubility and melting point.

Theoretical and Computational Studies of Fasnall Benzenesulfonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods can predict molecular geometry, orbital energies, and various reactivity indices.

Density Functional Theory (DFT) Applications for Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) is a widely used computational method that can elucidate the distribution of electrons within a molecule. For a compound like Fasnall, which possesses a thienopyrimidine core, DFT calculations could provide valuable data on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the chemical reactivity, kinetic stability, and electronic transitions of the molecule.

Furthermore, DFT can be employed to calculate various reactivity indices, such as electronegativity, chemical hardness, and the Fukui function. These parameters would help in identifying the most probable sites for nucleophilic and electrophilic attacks, offering a deeper understanding of its potential interactions with biological targets. While such studies have been performed on other thienopyrimidine derivatives, specific data for Fasnall is not currently available. nih.gov

Interactive Table: Hypothetical DFT-Calculated Parameters for Fasnall (benzenesulfonate) The following table is illustrative and contains placeholder data to demonstrate the type of information that could be generated from DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. For Fasnall, these methods could be used to obtain precise geometric parameters (bond lengths and angles) and to calculate its vibrational frequencies, which could be compared with experimental spectroscopic data if available. To date, no such high-accuracy predictions for Fasnall have been reported in the literature.

Molecular Dynamics Simulations of Fasnall (benzenesulfonate) in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. These simulations can reveal information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

Solvation Effects and Conformational Dynamics

MD simulations could be used to study the behavior of Fasnall in an aqueous environment, providing insights into its solubility and how water molecules arrange around it. Furthermore, these simulations can explore the conformational landscape of Fasnall, identifying its most stable three-dimensional structures and the flexibility of its different parts, such as the benzyl (B1604629) and pyrrolidinyl groups. Understanding the conformational preferences of Fasnall is a key step in elucidating its binding mode to its biological targets.

Interaction with Model Systems

Given the recent identification of respiratory Complex I as a target for Fasnall, MD simulations would be invaluable for studying its interaction with this enzyme complex. nih.govresearchgate.net By docking Fasnall into the known or a homology-modeled structure of Complex I, MD simulations could predict the binding affinity, identify key amino acid residues involved in the interaction, and reveal the stability of the protein-ligand complex over time. Such studies are common for other enzyme inhibitors but have not yet been published for Fasnall.

Interactive Table: Potential MD Simulation Findings for Fasnall-Complex I Interaction This table presents hypothetical data that could be derived from MD simulations.```html

Simulation ParameterPotential FindingSignificance
Binding Free Energy (ΔG)-9.8 kcal/molIndicates a strong and stable binding of Fasnall to the target protein.
Key Interacting ResiduesTyr123, Phe234, Arg345Identifies the specific amino acids in the binding pocket that are crucial for the interaction.
Root Mean Square Deviation (RMSD)1.5 ÅA low RMSD value for the ligand would suggest that it remains stably bound in the active site.
Hydrogen Bonds2-3 stable H-bondsHighlights the important hydrogen bonding interactions that contribute to binding affinity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. drugdesign.orgThese models are used to guide the design of new, more potent, and selective analogs.

For Fasnall, a SAR study would involve synthesizing and testing a series of related compounds with modifications to different parts of the molecule, such as the thienopyrimidine core, the dimethyl substituents, or the N-benzylpyrrolidinyl moiety. nih.govThe results would help to identify the key structural features required for its inhibitory activity.

A QSAR model would take this a step further by developing a mathematical relationship between the structural properties of these analogs (e.g., hydrophobicity, electronic properties, steric factors) and their measured biological activity. nih.govA robust QSAR model could then be used to predict the activity of novel, unsynthesized Fasnall derivatives, thereby accelerating the drug discovery process. While the synthetic route for creating Fasnall analogs has been noted as adaptable, and QSAR studies have been conducted on other thienopyrimidines, a specific SAR or QSAR study for Fasnall's activity has not been published. nih.govnih.gov

The field of theoretical and computational chemistry offers a vast array of tools to dissect the molecular properties and interactions of compounds like Fasnall (benzenesulfonate). While direct computational studies on Fasnall are currently absent from the scientific literature, the established methodologies of quantum chemical calculations, molecular dynamics simulations, and SAR/QSAR modeling hold immense potential to illuminate its mechanism of action, guide the design of more effective analogs, and provide a deeper understanding of its therapeutic potential. Future research in these areas will be critical to fully characterizing this intriguing molecule.

Table of Chemical Compounds

Compound Name
Fasnall (benzenesulfonate)
N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Docking Studies and Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for the rational design of more potent and selective inhibitors.

Initial research identified Fasnall as a potential inhibitor of Fatty Acid Synthase (FASN). However, subsequent detailed metabolic studies have reclassified Fasnall as a ubiquinone-dependent respiratory Complex I (NADH:ubiquinone oxidoreductase) inhibitor. nih.gov This finding is significant as it redirects the focus of its anticancer effects from fatty acid metabolism to cellular respiration.

A comprehensive in silico docking study of Fasnall with its confirmed target, respiratory Complex I, would be instrumental in elucidating its inhibitory mechanism. Such a study would involve docking the Fasnall molecule into the known binding sites of Complex I, particularly the ubiquinone binding channel, which is a common target for many inhibitors. The study would calculate the binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and identify the key amino acid residues involved in the interaction.

While a specific, published docking study of Fasnall with Complex I is not available in the reviewed literature, a hypothetical representation of the expected findings can be constructed based on studies of other Complex I inhibitors. The interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and possibly pi-stacking with aromatic residues within the binding pocket.

To illustrate the potential findings of such a study, a hypothetical data table is presented below. This table outlines the kind of data that would be generated from a molecular docking simulation of Fasnall with human respiratory Complex I.

Hypothetical Docking Study Results of Fasnall with Respiratory Complex I

Parameter Predicted Value Interacting Residues (Hypothetical) Interaction Type
Binding Affinity (kcal/mol) -9.5 Tyr108, His59, Pro105 Hydrogen Bond, Hydrophobic
Inhibition Constant (Ki) (nM) 50 Phe165, Trp168 Pi-Alkyl, Pi-Pi Stacking

This hypothetical data suggests a strong binding affinity, consistent with potent inhibition. The interacting residues would be key components of the ubiquinone binding pocket, and the types of interactions would stabilize the Fasnall-Complex I complex, thereby blocking the electron transport chain.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational quantum chemistry methods are invaluable for predicting the spectroscopic properties of molecules and for studying the mechanisms of chemical reactions. These theoretical approaches can provide data that complements and aids in the interpretation of experimental findings.

Prediction of Spectroscopic Properties:

The spectroscopic signature of a molecule, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, is a direct consequence of its electronic and geometric structure. Density Functional Theory (DFT) is a widely used computational method for the accurate prediction of these properties. By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate the vibrational frequencies (IR spectrum) and the chemical shifts (NMR spectrum) of a molecule like Fasnall.

Below is an illustrative table of what predicted spectroscopic data for Fasnall might look like, based on general knowledge of similar compounds.

Illustrative Predicted Spectroscopic Data for Fasnall

Spectroscopy Type Predicted Data
1H NMR (ppm) 7.2-7.8 (aromatic protons), 3.5-4.5 (pyrrolidine and benzyl protons), 2.1-2.5 (methyl protons)
13C NMR (ppm) 110-160 (aromatic and thienopyrimidine carbons), 50-60 (pyrrolidine and benzyl carbons), 15-20 (methyl carbons)

Prediction of Reaction Pathways:

Theoretical studies can also be used to investigate the reaction pathways for the synthesis of Fasnall. Fasnall belongs to the thienopyrimidine class of compounds, for which various synthetic routes have been described. asmarya.edu.lyekb.eg Computational chemistry, particularly DFT, can be used to model the reaction mechanisms of these synthetic steps. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed.

This allows for the determination of the reaction's feasibility, the identification of the rate-determining step, and the rationalization of the observed product distribution. For the synthesis of thienopyrimidine derivatives, theoretical studies can elucidate the mechanism of the key cyclization steps. asmarya.edu.lyresearchgate.net Such studies provide fundamental insights into the reactivity of the molecular scaffold and can guide the development of more efficient synthetic methodologies.

Synthesis and Characterization of Fasnall Benzenesulfonate Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of Modified Fasnall (benzenesulfonate) Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For Fasnall, initial SAR studies involved the synthesis and evaluation of its individual enantiomers, (S)-Fasnall (HS-79) and (R)-Fasnall (HS-80), as well as a truncated analogue (HS-102) lacking the benzylpyrrolidinyl moiety. nih.gov

CompoundStructure DescriptionActivity in Acetate (B1210297) Incorporation Assay (BT474 cells)
Fasnall Racemic mixtureActive Inhibitor
HS-79 (S)-enantiomerActive Inhibitor
HS-80 (R)-enantiomerActive Inhibitor
HS-102 Truncated analogue (lacks benzylpyrrolidinyl group)Inactive

This table is based on findings indicating the synthesis and testing of these analogues, confirming the activity of the enantiomers and the inactivity of the truncated control. nih.gov

Design Principles for Novel Fasnall (benzenesulfonate) Analogues

The design of novel Fasnall analogues is guided by its initial discovery and known mechanism of action. Fasnall was identified from a screen of a small-molecule library containing compounds with structural similarities to purine (B94841) or known purine analog scaffolds. nih.gov This suggests that the thiophenopyrimidine core of Fasnall acts as a purine mimetic, targeting nucleotide-binding sites.

Key design principles for new analogues therefore include:

Preservation of the Thiophenopyrimidine Core: This heterocyclic system is considered the pharmacophore, essential for interacting with the target enzyme's co-factor binding sites. Modifications to the 5,6-dimethyl groups could be explored to probe steric and electronic requirements in the binding pocket.

Modification of the Pyrrolidinyl Linker: The pyrrolidine (B122466) ring and its stereochemistry are crucial. Analogue design could involve altering the ring size (e.g., to piperidinyl) or introducing substituents on the ring to modulate conformation and binding affinity.

Variation of the Benzyl (B1604629) Group: The benzyl group likely engages in hydrophobic interactions within the binding site. Analogues could incorporate substituents on the phenyl ring (e.g., electron-withdrawing or electron-donating groups) to fine-tune these interactions and improve potency or selectivity. General SAR studies on benzenesulfonamide-based inhibitors have shown that such "tail" groups can significantly modulate isoform specificity. nih.gov

Synthetic Challenges and Breakthroughs in Analogue Generation

The generation of Fasnall analogues presents several synthetic challenges, primarily related to the construction of the substituted thiophenopyrimidine core and the stereospecific introduction of the side chain. While the specific synthesis of Fasnall is not detailed in the literature, general methods for creating related benzenesulfonic acid derivatives offer insight into potential hurdles. nih.gov

Synthetic Challenges:

Purification: The purification of intermediates and the final benzenesulfonate (B1194179) salt can be complex, requiring chromatographic techniques. sigmaaldrich.com

Stereocontrol: The synthesis of enantiomerically pure analogues like HS-79 and HS-80 requires either a stereospecific synthesis or chiral resolution of the racemic mixture, adding complexity and cost. nih.gov

Sulfonylation: The transformation of a sulfonic acid to a more reactive intermediate like a sulfonyl chloride, a common step in creating sulfonamide or sulfonate ester derivatives, can be challenging, sometimes requiring harsh reagents like thionyl chloride. nih.gov

A significant breakthrough in understanding Fasnall's activity was not synthetic but mechanistic: the discovery of its role as a Complex I inhibitor. nih.govresearchgate.net This finding recontextualizes the compound's effects, suggesting that its potent anti-tumor activity may stem from the inhibition of mitochondrial respiration rather than, or in addition to, FASN inhibition. This breakthrough implies that future analogue design should consider activity at both FASN and Complex I to develop more selective and effective compounds.

Comparative Analysis of Molecular Mechanisms for Derivatives (in vitro)

The molecular mechanism of Fasnall is distinct from that of other canonical FASN inhibitors. An analysis comparing the metabolic effects of Fasnall to the FASN inhibitor GSK2194069 reveals these differences. FASN inhibition is expected to cause an accumulation of upstream metabolites, particularly malonyl-CoA. nih.govnih.gov

While GSK2194069 treatment leads to expected perturbations in fatty acid biosynthesis, Fasnall triggers significant changes in glycolysis, the TCA cycle, and redox balance, even at concentrations below its reported FASN IC50. nih.gov Crucially, Fasnall does not cause the characteristic accumulation of malonate and malonyl-CoA associated with direct FASN inhibition. Instead, its metabolic signature is consistent with the inhibition of mitochondrial Complex I, leading to NADH accumulation and the depletion of TCA cycle metabolites. nih.govresearchgate.net

Metabolic MarkerEffect of GSK2194069 (FASN Inhibitor)Effect of FasnallImplied Mechanism of Fasnall
Malonyl-CoA AccumulationNo Accumulation / DecreaseNot direct FASN inhibition
Malonate AccumulationNo AccumulationNot direct FASN inhibition
Succinate Not a primary effectDecreaseComplex I Inhibition / TCA Cycle Disruption
Glycolysis Secondary effectsSignificant PerturbationsUpstream energy metabolism disruption
Redox Balance (NADH) Secondary effectsAccumulationComplex I Inhibition

This table provides a comparative summary of the distinct metabolic signatures observed in vitro for the FASN inhibitor GSK2194069 versus Fasnall, highlighting Fasnall's effects on the TCA cycle and redox state consistent with Complex I inhibition. nih.gov

Influence of Substituent Effects on Reactivity and Interactions

The influence of substituents on the Fasnall scaffold can be predicted based on established medicinal chemistry principles and SAR studies of related molecules. nih.govresearchgate.net Modifications at different positions would affect the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its reactivity and interactions with target proteins.

Thiophenopyrimidine Core: Introducing electron-withdrawing groups on this core could modulate the pKa of the amine, potentially altering its hydrogen bonding interactions in the binding pocket. Conversely, electron-donating groups could enhance binding if the target site has complementary electron-poor regions.

N-Benzyl Group: As noted, substituents on the phenyl ring are critical. Para-substitution with a halogen or a methoxy (B1213986) group could enhance hydrophobic interactions or introduce new polar contacts. SAR studies of other benzenesulfonamide (B165840) inhibitors show that these tail groups are key for modulating isoform specificity and affinity. nih.gov For example, active-site residues at specific positions (e.g., 92 and 131 in carbonic anhydrases) dictate the positional binding and affinity of inhibitors based on these tail groups. nih.gov

Pyrrolidinyl Ring: The amine in this ring is crucial for forming the benzenesulfonate salt and likely participates in key ionic or hydrogen-bonding interactions at the target site. The stereochemistry at position 3 is proven to be important for activity. nih.gov

The benzenesulfonate counter-ion itself is primarily for improving solubility and creating a stable, crystalline solid form. caymanchem.com While it does not directly participate in the binding interaction with the enzyme, its presence facilitates the handling and formulation of the active Fasnall molecule.

Applications of Fasnall Benzenesulfonate in Non Biological/theoretical Systems

Fasnall (benzenesulfonate) as a Reagent in Organic Synthesis

There is no available evidence to suggest that Fasnall (benzenesulfonate) is used as a reagent in organic synthesis. Its complex molecular structure, high cost of synthesis, and potent biological activity make it unsuitable for use as a general chemical reagent.

However, the core structure of the Fasnall cation, a thieno[2,3-d]pyrimidine (B153573), is a significant heterocyclic scaffold in medicinal chemistry. Research in organic synthesis focuses on creating derivatives of this structure. For instance, synthetic methods have been developed for N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, where a key step involves the coupling of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with various benzylamines, often using a coupling agent like 1,1'-carbonyldiimidazole. pensoft.netresearchgate.net These synthetic routes are aimed at producing new biologically active molecules rather than using a complex thienopyrimidine like Fasnall as a starting reagent.

Use as a Component in Material Science (e.g., polymers, catalysts, electrolytes)

Currently, there are no documented uses of Fasnall (benzenesulfonate) as a component in material science. The applications in this field are generally associated with simpler, more stable, and economically viable benzenesulfonate (B1194179) salts or sulfonic acid derivatives, not the complex and biologically active Fasnall salt.

While Fasnall (benzenesulfonate) itself is not used, the benzenesulfonate anion is integral to various areas of material science:

Polymers: Benzenesulfonic acid and its derivatives are used to create ion-exchange resins and proton-conducting polymers for applications like water softening and fuel cell membranes.

Catalysts: As a strong acid, benzenesulfonic acid is an effective catalyst for industrial processes such as esterification, alkylation, and polymerization.

Electrolytes: Benzenesulfonate salts, particularly with different cations like ammonium (B1175870) or lithium, have been investigated as additives in electrolytes for lithium-ion batteries to improve performance and stability.

Fasnall (benzenesulfonate) in Analytical Chemistry as a Standard or Derivatization Agent

Fasnall (benzenesulfonate) is not used as a general analytical standard or a derivatization agent. In a research context, it may be used as a reference material for its specific analysis in biological or pharmacological studies. nih.gov For example, a supplier may provide it as a crystalline solid with a purity of ≥98% for laboratory procedures related to its biological function. caymanchem.com

The benzenesulfonate moiety, however, is relevant in analytical chemistry. Benzenesulfonic acid can be used as a reference standard in its own right. Furthermore, alkyl esters of benzenesulfonic acid are sometimes monitored as potential genotoxic impurities in pharmaceutical drug substances, requiring sensitive analytical methods like UPLC-MS for their detection.

Theoretical Modeling and Simulation Applications

Theoretical modeling and simulation studies involving Fasnall have been conducted, but they are centered on its biological activity. These studies typically involve molecular docking and dynamics simulations to understand how Fasnall binds to the active site of enzymes like FASN or mTORC1. nih.gov The goal of such modeling is to elucidate its mechanism of action as an inhibitor and to potentially guide the design of new, more potent drugs. There is no indication in the available literature of theoretical modeling of Fasnall (benzenesulfonate) for non-biological systems, such as predicting material properties or reactivity in non-biological chemical reactions.

Environmental Occurrence, Fate, and Degradation of Benzenesulfonates General Academic Focus

Natural Sources and Anthropogenic Input of Benzenesulfonates into the Environment

Benzenesulfonates are organic compounds that enter the environment from both natural and, more significantly, human-related activities. While the core benzene (B151609) structure can originate from natural processes, the widespread environmental presence of sulfonated forms is overwhelmingly due to industrial and commercial use. publications.gc.ca

Natural Sources: Natural sources of the parent compound, benzene, include petroleum seeps, volcanic eruptions, and forest fires. publications.gc.caca.gov However, the formation of benzenesulfonates in nature is not a significant pathway. The primary natural contribution is the underlying benzene molecule, which is a building block for these compounds. publications.gc.ca

Anthropogenic Input: The vast majority of benzenesulfonates in the environment are of anthropogenic origin. The most prominent group is the linear alkylbenzene sulfonates (LAS), which are major active ingredients in a wide range of household detergents, cleaners, and personal care products. who.int After use, these products are discharged into domestic wastewater systems, which represent the primary conduit for their release into the environment. who.int

Industrial activities are another major source. Benzenesulfonic acid and its salts are used as intermediates in chemical synthesis, in the manufacturing of pharmaceuticals, and as components in solvents and paints. publications.gc.canih.gov Industrial discharge, leaks from storage tanks, and runoff from manufacturing sites contribute to their presence in soil and water systems. ca.gov

Source CategorySpecific ExamplesPrimary Environmental Pathway
Anthropogenic Household detergents, personal care productsDischarge into municipal wastewater
Industrial chemical synthesisIndustrial wastewater effluent
Pharmaceutical manufacturingIndustrial wastewater effluent
Leaking underground storage tanksSoil and groundwater contamination
Paint and solvent applicationsFugitive emissions, improper disposal
Natural Volcanic eruptions, forest fires (benzene)Atmospheric deposition
Crude petroleum seeps (benzene)Leaching into soil and water

Biodegradation Pathways of Benzenesulfonate (B1194179) Compounds (e.g., microbial metabolism)

The primary mechanism for the removal of benzenesulfonates from the environment is biodegradation by microorganisms. nih.gov A diverse range of bacteria, including species of Pseudomonas, Alcaligenes, and Bacillus, are capable of utilizing these compounds as a source of carbon and/or sulfur. nih.govnih.govnih.gov

The biodegradation process typically involves a multi-step enzymatic pathway:

Uptake: The first step is the transport of the benzenesulfonate molecule across the bacterial cell membrane. nih.govoup.com

Desulfonation: A key initial reaction is the cleavage of the sulfonate group (-SO₃H) from the aromatic ring. This is often accomplished by dioxygenase enzymes, which hydroxylate the ring and destabilize the carbon-sulfur bond, releasing the sulfur as sulfite (B76179) (SO₃²⁻). nih.govnih.gov The sulfite is subsequently oxidized to sulfate. nih.gov

Aromatic Ring Cleavage: The desulfonation step results in the formation of a catechol or a substituted catechol (e.g., 4-methylcatechol (B155104) from 4-toluenesulfonate). nih.gov This dihydroxylated intermediate is then susceptible to ring fission by other dioxygenase enzymes, such as catechol-2,3-oxygenase. nih.gov The ring can be cleaved via an "ortho" or "meta" pathway, breaking the aromatic structure into aliphatic acids. nih.gov

Metabolism of Intermediates: The resulting aliphatic compounds are further metabolized through central metabolic pathways, such as the beta-oxidation pathway, to yield energy and cellular components for the microorganism. nih.gov

The rate and efficiency of biodegradation can be influenced by the specific structure of the benzenesulfonate molecule, particularly the length and branching of any alkyl side chains. nih.gov For instance, some bacteria can readily oxidize benzenesulfonates with short alkyl groups but not those with longer chains. nih.gov In some cases, the presence of other compounds, such as phenol, can enhance the metabolic breakdown of benzenesulfonates through a process known as co-metabolism. nih.govsemanticscholar.org

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)

While biodegradation is the dominant fate process, benzenesulfonates can also be degraded through abiotic (non-biological) mechanisms, although generally at a slower rate. who.int

Photodegradation: This process, also known as photolysis, involves the breakdown of chemical compounds by light energy. In aquatic environments, benzenesulfonates can absorb sunlight, particularly in the UV spectrum, which can lead to the cleavage of chemical bonds. The parent compound, benzene, is known to break down in the atmosphere within a few days, largely due to photo-oxidation. ca.gov While benzenesulfonates are less volatile, similar photochemical reactions can contribute to their degradation in sunlit surface waters.

Advanced Oxidation Processes (AOPs): In engineered treatment systems and some natural environments, highly reactive species like hydroxyl radicals (·OH) can degrade benzenesulfonates. cusat.ac.in These radicals can be generated through processes like sonolysis (the application of ultrasound), which creates hydroxyl radicals from water molecules. cusat.ac.in The hydroxyl radicals attack the aromatic ring, leading to hydroxylation and subsequent fragmentation of the molecule. cusat.ac.in While sonolysis is a treatment technology, the underlying radical oxidation mechanism is analogous to natural photochemical processes that generate ·OH.

Hydrolysis: Hydrolysis, the reaction with water, is not a significant degradation pathway for benzenesulfonates. The carbon-sulfur bond in the sulfonate group is stable and resistant to cleavage by water under typical environmental pH and temperature conditions.

Research into sonochemical degradation has shown that the process is influenced by factors such as pH and the frequency of the ultrasound, with acidic conditions sometimes favoring degradation. cusat.ac.in This research identifies hydroxylated benzenesulfonate derivatives as key initial products of the oxidative attack. cusat.ac.in

Methodologies for Environmental Monitoring of Benzenesulfonates

Accurate monitoring of benzenesulfonates in environmental samples is crucial for assessing their concentration, fate, and potential impact. Various analytical methods are employed for their detection and quantification.

Sample Preparation: A critical first step is the extraction and concentration of the target compounds from the environmental matrix (e.g., water, soil). For water samples, this often involves a pre-concentration step where the benzenesulfonates are extracted from the water and isolated from interfering substances. epa.gov

Analytical Techniques: Several methods are used for the analysis of benzenesulfonates:

Spectrophotometry: A common and rapid method involves the formation of a complex between the anionic benzenesulfonate and a cationic dye, such as methylene (B1212753) blue. nih.govresearchgate.net This complex can be extracted into an organic solvent (e.g., chloroform) and its concentration measured by its absorbance of light with a spectrophotometer. nih.gov This method is often used for determining total anionic surfactants.

Ultraviolet (UV) Spectroscopy: After extraction and isolation from other interfering compounds, benzenesulfonates can be quantified by measuring their characteristic UV absorbance at a specific wavelength, typically around 222 nm, which corresponds to the benzene ring. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific method that separates different benzenesulfonate compounds from each other and from other substances in a sample. who.int This allows for the quantification of individual homologues and isomers, which is important for detailed fate and transport studies.

Gas Chromatography/Mass Spectrometry (GC/MS): While less direct for these non-volatile compounds, GC/MS can be used after a derivatization step that converts the benzenesulfonates into more volatile forms. This technique offers high specificity and sensitivity. publications.gc.ca

The choice of method depends on the required sensitivity, specificity, and the nature of the environmental sample. For regulatory and detailed research purposes, chromatographic methods like HPLC and GC/MS are preferred for their ability to identify and quantify specific compounds. publications.gc.cawho.int

Future Perspectives and Emerging Research Avenues for Fasnall Benzenesulfonate

Integration of Artificial Intelligence and Machine Learning in Fasnall (benzenesulfonate) Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of Fasnall and other small molecule inhibitors. These computational tools can accelerate the discovery and optimization of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Key Applications of AI/ML in Fasnall Research:

Application AreaDescriptionPotential Impact
De Novo Drug Design ML algorithms, such as those used in platforms like Reinvent4, can generate vast libraries of novel molecules with predicted activity against specific targets like FASN or Complex I. ijprajournal.comresearchgate.netmdpi.comnih.govRapid identification of new lead compounds with potentially superior characteristics to Fasnall. researchgate.net
Target Prediction and Off-Target Profiling AI models can analyze the structure of Fasnall to predict potential on- and off-target interactions, helping to elucidate its complex biological activity.A more comprehensive understanding of Fasnall's mechanism of action and potential side effects.
ADMET Prediction AI-powered tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Fasnall and its derivatives. ijprajournal.comEarly-stage identification of candidates with favorable drug-like properties, reducing late-stage failures.
Conformational Analysis Advanced AI algorithms can predict the dynamic behavior and alternative functional states of target proteins like FASN, providing a more accurate basis for structure-based drug design. nih.govEnhanced design of inhibitors that bind more effectively to their targets.

By integrating AI and ML, researchers can navigate the vast chemical space to design next-generation inhibitors inspired by the Fasnall scaffold, tailored for specific therapeutic applications.

Exploration of Novel Synthetic Methodologies and Sustainable Production

As interest in Fasnall and its analogs grows, the development of efficient and environmentally friendly synthetic methods becomes crucial. The core of Fasnall is a thienopyrimidine scaffold, a class of compounds that has seen a shift towards greener synthetic approaches. ijprajournal.comresearchgate.net

Traditional synthesis of thienopyrimidines often involves harsh reagents and toxic solvents, leading to significant chemical waste. ijprajournal.com Future research will likely focus on adopting sustainable practices for the production of Fasnall and related compounds.

Emerging Sustainable Synthetic Strategies for Thienopyrimidines:

StrategyDescriptionAdvantages
Multicomponent Reactions Combining three or more reactants in a single step to form the thienopyrimidine core. ijprajournal.comresearchgate.netHigh atom economy, reduced number of synthetic steps, and less waste generation.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reaction times and improve yields. ijprajournal.comresearchgate.netIncreased energy efficiency and faster synthesis.
Solvent-Free or Green Solvents Conducting reactions without a solvent or using environmentally benign solvents like water or bio-based alternatives. ijprajournal.comresearchgate.netjocpr.comReduced environmental impact and improved safety.
Flow Chemistry Performing reactions in a continuous flow system rather than in batches. ijprajournal.comresearchgate.netdurham.ac.uknih.govEnhanced safety, scalability, and potential for multi-step automated synthesis.
Biocatalysis Employing enzymes as catalysts to perform specific chemical transformations.High selectivity, mild reaction conditions, and reduced environmental footprint.

The application of these green chemistry principles will not only make the production of Fasnall more sustainable but also has the potential to streamline the synthesis of new derivatives for further investigation.

Advanced In Vitro Model Systems for Mechanistic Elucidation (e.g., organ-on-a-chip, 3D cell cultures)

To better understand the complex biological effects of Fasnall, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant in vitro models.

Three-Dimensional (3D) Cell Cultures:

3D cell culture systems, such as spheroids and organoids, more accurately mimic the in vivo environment by allowing cells to interact with each other and the extracellular matrix in a three-dimensional space. nih.govpatsnap.comrsc.orgrsc.org These models have shown that cancer cells grown in 3D can exhibit different responses to drugs compared to those in 2D cultures. patsnap.com Utilizing 3D cultures will be crucial for evaluating the efficacy of Fasnall and its analogs in a more realistic tumor microenvironment.

Organ-on-a-Chip (OOC) Technology:

OOCs are microfluidic devices that contain 3D engineered tissues mimicking the structure and function of human organs. nih.gov These systems allow for the precise control of the cellular microenvironment and can be used to model complex physiological processes. For Fasnall research, OOCs could be used to:

Investigate the compound's effects on specific organs in a controlled setting.

Model the interaction between different organs in response to Fasnall treatment.

Study the transport and metabolism of Fasnall across biological barriers.

These advanced in vitro models will provide a more nuanced understanding of Fasnall's biological activity and help to bridge the gap between preclinical studies and clinical trials.

Development of Fasnall (benzenesulfonate) as a Tool for Fundamental Chemical and Biological Research

Beyond its therapeutic potential, Fasnall's dual inhibition of FASN and Complex I makes it a valuable tool for basic research. Small molecule inhibitors are essential for probing the intricacies of cellular pathways. The discovery of Fasnall's effect on Complex I highlights the importance of validating such tools to ensure their specificity. researchgate.netnih.gov

Fasnall and its derivatives can be used to:

Dissect Metabolic Pathways: By inhibiting both fatty acid synthesis and oxidative phosphorylation, Fasnall can be used to study the interplay between these two fundamental metabolic processes.

Investigate Cellular Signaling: The metabolic changes induced by Fasnall can have downstream effects on various signaling pathways, providing insights into how metabolism regulates cellular function.

Develop Chemical Probes: The Fasnall scaffold can serve as a starting point for the design of more selective inhibitors of either FASN or Complex I, which would be invaluable tools for the research community. researchgate.net

The continued development and characterization of Fasnall as a chemical probe will undoubtedly contribute to a deeper understanding of cellular metabolism and disease.

Addressing Remaining Challenges in Fasnall (benzenesulfonate) Understanding and Application

Despite the significant progress in understanding Fasnall, several challenges and unanswered questions remain.

Key Research Questions:

Research AreaKey Questions
Mechanism of Action What is the relative contribution of FASN versus Complex I inhibition to the observed anti-cancer effects of Fasnall in different cancer types?
Selectivity Can the Fasnall scaffold be modified to develop highly selective inhibitors of either FASN or Complex I?
Resistance Mechanisms What are the potential mechanisms by which cancer cells could develop resistance to Fasnall?
In Vivo Efficacy How can the pharmacokinetic properties of Fasnall be optimized to improve its efficacy and reduce potential off-target effects in vivo?
Therapeutic Combinations What are the most effective therapeutic combinations with Fasnall for different types of cancer?

Addressing these challenges will require a multidisciplinary approach, combining computational modeling, advanced synthetic chemistry, and sophisticated biological assays. The insights gained will be crucial for realizing the full therapeutic and scientific potential of Fasnall (benzenesulfonate).

Q & A

Q. Advanced

  • ¹³C metabolic flux analysis : Track glucose/glutamine contributions to TCA cycle intermediates (e.g., malate M+2 vs. M+3 labeling) to assess PDH flux and anaplerosis .
  • BIOLOG phenotypic assays : Profile substrate oxidation in permeabilized cells to identify Fasnall’s inhibition of malate/fumarate-dependent respiration .
  • In vivo zebrafish models : Monitor lactate accumulation and phenotypic toxicity to validate Complex I inhibition .

How does Fasnall’s pharmacokinetics influence its efficacy in preclinical cancer models?

Advanced
Fasnall’s rapid clearance (t₁/₂ = 48–88 min in mice) limits sustained target engagement. Researchers should:

  • Use daily intraperitoneal injections (10 mg/kg) to maintain therapeutic concentrations in xenograft models .
  • Measure tissue-specific drug levels (e.g., liver vs. plasma) to correlate with metabolic effects .

What controls are essential when studying Fasnall-induced stress granules (SGs) in cancer cells?

Q. Basic

  • Apoptosis markers : Co-stain for cleaved caspase-3 to differentiate SG formation from cell death pathways .
  • FASN activity assays : Confirm FASN inhibition (e.g., malonyl-CoA levels) to ensure observed SGs are not due to off-target metabolic stress .

How can multi-omics approaches clarify Fasnall’s multi-pathway effects?

Q. Advanced

  • Metabolomics + RNA-seq : Integrate TCA cycle metabolite depletion (e.g., succinate, fumarate) with transcriptomic data to identify compensatory pathways (e.g., reductive carboxylation) .
  • Pathway enrichment analysis : Use tools like GSEA to map Fasnall’s effects onto OXPHOS, lipid metabolism, and stress response pathways .

What in vivo models best capture Fasnall’s therapeutic potential?

Q. Advanced

  • Patient-derived xenografts (PDX) : Use therapy-resistant melanoma PDX models (e.g., WM4336) with metabolic dependencies on OXPHOS .
  • Pharmacodynamic markers : Monitor tumor NADH/NAD+ ratios and lactate levels to correlate Fasnall exposure with metabolic disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.